molecular formula C18H15NO B12527412 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine

2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12527412
M. Wt: 261.3 g/mol
InChI Key: UWPOCUIDKMWIMT-UHFFFAOYSA-N
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Description

2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives This compound features a pyridine ring substituted with a methoxy group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of aryl halides and aryl boronic acids in the presence of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and efficiency by using advanced catalytic systems and continuous flow reactors. The choice of reagents, solvents, and reaction conditions can be tailored to meet industrial requirements for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl moiety can be reduced to form hydrogenated derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated biphenyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or agonism, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to its combination of a methoxy-substituted biphenyl moiety and a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-(3-methoxy-2-phenylphenyl)pyridine

InChI

InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3

InChI Key

UWPOCUIDKMWIMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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